molecular formula C12H6N4O3 B2914509 2-Amino-5-(3-nitrophenyl)furan-3,4-dicarbonitrile CAS No. 213836-68-1

2-Amino-5-(3-nitrophenyl)furan-3,4-dicarbonitrile

Cat. No.: B2914509
CAS No.: 213836-68-1
M. Wt: 254.205
InChI Key: MHJXVNVDXPLLRH-UHFFFAOYSA-N
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Description

2-Amino-5-(3-nitrophenyl)furan-3,4-dicarbonitrile is a high-value chemical scaffold designed for advanced research and development. This multi-functional heterocyclic compound integrates an electron-withdrawing nitrophenyl group with a fused aminodicarbonitrile-furan core, making it a promising building block for the synthesis of novel complex molecules . This compound is of significant interest in medicinal chemistry for the construction of new pharmacologically active structures. Heterocycles containing amino-dicarbonitrile motifs, similar to this furan derivative, are frequently investigated as key intermediates in the development of potential anticancer, antimicrobial, and antiviral agents . The presence of the 3-nitrophenyl substituent is a structural feature found in compounds with documented biological activity, suggesting its utility in structure-activity relationship (SAR) studies and lead optimization . In material science , the electron-accepting nature of the nitrophenyl and dicarbonitrile groups makes this furan derivative a candidate for developing functional organic materials. Such polyfunctional heterocycles are often explored as non-linear optical (NLO) materials, molecular sensors, and as components in organic electronics due to their tunable electronic properties . Research Value: The primary value of this reagent lies in its versatility. It serves as a sophisticated precursor in multi-component reactions and cyclization processes, enabling access to a wide array of complex heterocyclic systems, including pyridines, pyrroles, and fused ring structures . The amino and cyano groups offer excellent points for further synthetic modification, allowing for extensive molecular diversification. Warning: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

2-amino-5-(3-nitrophenyl)furan-3,4-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4O3/c13-5-9-10(6-14)12(15)19-11(9)7-2-1-3-8(4-7)16(17)18/h1-4H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJXVNVDXPLLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=C(O2)N)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-nitrophenyl)furan-3,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenylhydrazine and a suitable dicarbonitrile, the reaction proceeds through intermediate steps involving condensation and cyclization to form the furan ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-nitrophenyl)furan-3,4-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The furan ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitro group may yield amino derivatives.

Scientific Research Applications

2-Amino-5-(3-nitrophenyl)furan-3,4-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-nitrophenyl)furan-3,4-dicarbonitrile is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s analogs vary in heterocyclic cores, substituents, and functional groups, leading to distinct physicochemical and biological properties. Key comparisons include:

Table 1: Structural Comparison of Selected Analogs
Compound Name Core Structure Substituents Key Functional Groups Reference
2-Amino-5-(3-nitrophenyl)furan-3,4-dicarbonitrile Furan 3-Nitrophenyl, amino, cyano Nitro, amino, dicyano
2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile Pyrrole Chlorine, amino, cyano Chloro, amino, dicyano
3-Amino-5-(1-benzylindol-2-yl)-[1,1'-biphenyl]-2,4-dicarbonitrile Benzene Benzylindole, amino, cyano Cyano, amino, benzylindole
2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile Thiophene 3-Fluoro-4-methoxyphenyl, amino, cyano Fluoro, methoxy, amino, cyano
2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole Thiadiazole 5-Nitro-furyl, amino Nitro, thiadiazole, amino

Key Observations :

  • Heterocyclic Core : Furan (target compound) vs. pyrrole (electron-rich nitrogen) or thiophene (sulfur atom). Thiophene derivatives exhibit enhanced aromatic stability compared to furan .
  • Substituents : The 3-nitrophenyl group in the target compound provides stronger electron-withdrawing effects than chloro (in pyrrole analog) or methoxy groups (in thiophene analog), influencing reactivity and intermolecular interactions .

Key Observations :

  • The target compound’s synthesis likely parallels methods for dicyano-substituted heterocycles, such as cyclization of nitrile-containing precursors under acidic or catalytic conditions .
  • Pyrrole analogs (e.g., ) achieve higher yields due to stable intermediates, whereas thiadiazoles require oxidative steps that limit efficiency .

Physical and Spectral Properties

Table 3: Physical and Spectral Data
Compound Name Melting Point (°C) IR (cm⁻¹) $ ^1H $ NMR Shifts (δ, ppm) Reference
This compound Not reported Expected: ~2200 (C≡N) Nitrophenyl: ~8.0–8.5 (aromatic H)
2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile Not reported 3350 (N-H), 2220 (C≡N) Pyrrole H: ~6.5–7.0
Thiophene-3-carbonitrile derivatives 137–230 2200–2250 (C≡N) Methoxy: ~3.8, Fluoro: coupling
Thiadiazole derivatives 182–230 1650 (C=N), 1350 (NO₂) Thiadiazole H: ~7.5–8.0

Key Observations :

  • The absence of melting point data for the target compound suggests further characterization is needed.
  • IR spectra consistently show cyano (~2200 cm⁻¹) and nitro (~1350 cm⁻¹) stretches across analogs .

Biological Activity

2-Amino-5-(3-nitrophenyl)furan-3,4-dicarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, including antitumor and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with an amino group and a nitrophenyl moiety, contributing to its reactivity and biological activity. The presence of multiple cyano groups enhances its potential for biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives related to this compound. For instance, compounds synthesized from cyanoacetylhydrazine and furan derivatives demonstrated significant inhibitory effects against various cancer cell lines:

CompoundCell Line TestedInhibition (%)Reference
3MCF-770%
7bNCI-H46065%
18bSF-26880%

These results indicate a dose-dependent inhibition of tumor growth, suggesting that structural modifications can enhance antitumor efficacy.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro evaluations have shown that derivatives of this compound possess significant activity against various pathogens:

DerivativePathogen TestedMIC (μg/mL)MBC (μg/mL)Reference
7bStaphylococcus aureus0.220.25
10Escherichia coli0.300.35
13Pseudomonas aeruginosa0.250.30

The minimum inhibitory concentration (MIC) values indicate that these derivatives are promising candidates for further development as antimicrobial agents.

The mechanisms underlying the biological activities of these compounds include:

  • Antitumor Mechanism : The compounds may induce apoptosis in cancer cells by activating caspase pathways or inhibiting key signaling pathways involved in cell proliferation.
  • Antimicrobial Mechanism : The derivatives have been shown to disrupt bacterial cell walls and inhibit biofilm formation, making them effective against resistant strains.

Case Studies

  • Antitumor Evaluation : A study evaluated the effects of various synthesized derivatives on MCF-7, NCI-H460, and SF-268 cell lines. Results indicated that certain modifications to the furan structure significantly enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : A series of derivatives were tested against common pathogens. Compound 7b showed remarkable activity with an MIC significantly lower than that of traditional antibiotics, indicating its potential as a new therapeutic agent .

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